1-Phenylpent-4-yn-2-ol
Overview
Description
1-Phenylpent-4-yn-2-ol is an organic compound with the molecular formula C({11})H({12})O. It features a phenyl group attached to a pentynol chain, making it a versatile molecule in organic synthesis and various chemical applications. This compound is known for its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of a Grignard reagent. Phenylmagnesium bromide reacts with 4-pentyn-2-one to form this compound. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are used to facilitate the coupling reactions. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-Phenylpent-4-yn-2-one.
Reduction: 1-Phenylpent-4-en-2-ol or 1-Phenylpentan-2-ol.
Substitution: 1-Phenylpent-4-yn-2-chloride or 1-Phenylpent-4-yn-2-bromide.
Scientific Research Applications
1-Phenylpent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-Phenylpent-4-yn-2-ol depends on its functional groups. The phenyl group can participate in π-π interactions, while the alkyne and alcohol groups can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbut-3-yn-2-ol: Similar structure but with a shorter carbon chain.
1-Phenylhex-5-yn-2-ol: Similar structure but with a longer carbon chain.
1-Phenylpent-4-en-2-ol: Similar structure but with an alkene instead of an alkyne.
Uniqueness
1-Phenylpent-4-yn-2-ol is unique due to its combination of an aromatic ring, an alkyne, and an alcohol group. This combination allows for diverse chemical reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-phenylpent-4-yn-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h1,3-5,7-8,11-12H,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXLGJUXBLKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127559-62-0 | |
Record name | 1-phenylpent-4-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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